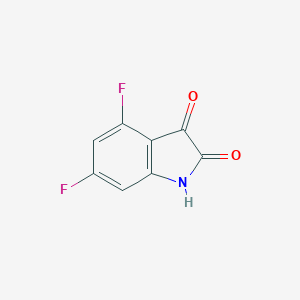

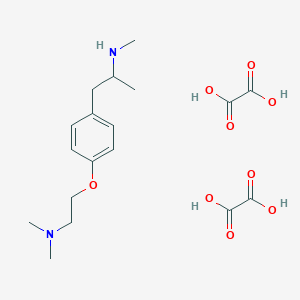

![molecular formula C14H16O4S2 B136110 Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate CAS No. 152487-69-9](/img/structure/B136110.png)

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

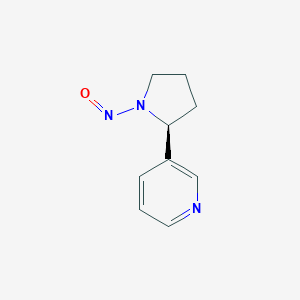

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a diazo compound . It is known to react with acetoacetate to form an isothiocyanate .

Synthesis Analysis

A facile and convenient synthesis of bis-heterocyclic systems incorporating a thieno[2,3-b]thiophene moiety via versatile, readily accessible diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is described . The synthesis involves treatment with sodium hydride and carbon disulfide followed by methyl iodide .Molecular Structure Analysis

The molecular formula of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is C14H16O4S2 . Its average mass is 312.404 Da and its monoisotopic mass is 312.049011 Da . The molecular conformation is stabilized by intramolecular C-HO hydrogen bonds .Chemical Reactions Analysis

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is known to react with acetoacetate to form an isothiocyanate . The reaction involves treatment with sodium hydride and carbon disulfide followed by methyl iodide .Physical And Chemical Properties Analysis

The melting point of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is 134-136°C . Its density is 1.281 . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Crystallography

In the field of crystallography, this compound has been studied for its unique structural properties . The thieno[2,3-b]thiophene ring systems in the compound are planar . The molecular conformation is stabilized by intramolecular C—H…O hydrogen bonds, while the crystal packing is stabilized by C—H…O, C—H…π and π—π stacking interactions .

Material Science

This compound has been used in the synthesis of conjugated photovoltaic materials . These materials are based on the original DTP building block .

Anti-Diabetic Research

Interestingly, the compound has shown potential in anti-diabetic research . The presence of thiophenes in the titled crystal gives it an anti-diabetic (AD) property . Its IC50 is 34.24 for the grown crystal milled for 44 nm .

Nanotechnology

The compound has been used in the growth of crystals at the nano scale . The DBDTTDO crystals are grown by slow evaporation solution growth method .

Mass Spectral Analysis

The compound can be used in mass spectral analysis . This technique not only confirms the molecular weight of a synthesized compound but also infers potential fragmentation patterns that can provide invaluable structural insights .

Tribology

The compound has been studied in the field of tribology . The mechano elastic behavior of the compound is identified by tribological work .

properties

IUPAC Name |

diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4S2/c1-5-17-12(15)10-7(3)9-8(4)11(13(16)18-6-2)20-14(9)19-10/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXDOYDXLOMMIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352270 |

Source

|

| Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |

CAS RN |

152487-69-9 |

Source

|

| Record name | diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are some of the key structural characteristics of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate?

A1: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate features a planar thieno[2,3-b]thiophene ring system. [] This planarity is likely a contributing factor to its ability to engage in π-π stacking interactions, as observed in its crystal structure. [] Additionally, the molecule can form intramolecular C–H⋯O hydrogen bonds, contributing to its conformational stability. []

Q2: How can Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate be synthesized?

A2: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate can be synthesized through a reaction involving acetylacetone and carbon disulfide. [] This reaction provides a foundation for further modifications to the molecule, enabling the synthesis of various thieno[2,3-b]thiophene derivatives. [, ]

Q3: What are some of the reactions Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate can undergo?

A3: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate serves as a versatile starting material for synthesizing diverse compounds. It readily reacts with hydrazine hydrate to yield the corresponding hydrazide derivative. [] This hydrazide can further react with various reagents, such as acetylacetone, ethyl acetoacetate, malononitrile, carbon disulfide, phenyl isothiocyanate, p-chlorobenzaldehyde, and can also undergo diazotization, leading to a range of derivatives. [] Additionally, reacting the 2,5-bis(azidocarbonyl)-3,4-dimethylthieno[2,3-b]thiophene derivative with ethyl cyanoacetate, diethyl malonate, or malononitrile yields the corresponding triazole derivatives. []

Q4: What are the potential applications of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate and its derivatives?

A4: Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a valuable precursor in the synthesis of various thieno[2,3-b]thiophene derivatives. These derivatives show promise as starting materials for developing biologically active compounds. [] The ability to readily functionalize this compound makes it an attractive target for exploring new chemical entities with potential applications in medicinal chemistry and drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)